(2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thiazolo[3,2-b][1,2,4]triazine core, which is a fused heterocyclic system, along with chlorobenzylidene and dimethoxybenzyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and α-haloketones under acidic or basic conditions.
Introduction of the Chlorobenzylidene Group: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazine intermediate with 3-chlorobenzaldehyde in the presence of a base like sodium hydroxide or potassium carbonate.
Attachment of the Dimethoxybenzyl Group: The final step includes the alkylation of the intermediate with 3,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzylidene or benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzylidene compounds.
Scientific Research Applications
(2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(3-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: shares structural similarities with other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both chlorobenzylidene and dimethoxybenzyl groups may enhance its interactions with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C21H16ClN3O4S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H16ClN3O4S/c1-28-16-7-6-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-4-3-5-14(22)8-12/h3-8,10-11H,9H2,1-2H3/b18-11- |
InChI Key |
PYNJSXDDIWJYSH-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=NC2=O)OC |
Origin of Product |
United States |
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